Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate
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Description
Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The empirical formula for this compound is C13H16Cl2N2O4S and it has a molecular weight of 367.25 . The SMILES string for this compound is CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(Cl)ccc2Cl .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes this compound, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(Cl)ccc2Cl . This indicates the presence of an ethyl group (CC), a carbonyl group (C=O), a piperazine ring (N1CCN(CC1)), a sulfonyl group (S(=O)(=O)), and a 2,3,4-trichlorophenyl group (c2cc(Cl)ccc2Cl).Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its empirical formula (C13H16Cl2N2O4S), molecular weight (367.25), and its SMILES string (CCOC(=O)N1CCN(CC1)S(=O)(=O)c2cc(Cl)ccc2Cl) .Future Directions
The future directions for research on Ethyl 4-[(2,3,4-trichlorophenyl)sulfonyl]piperazinecarboxylate and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activity, and development of new compounds with different biological profiles . The continuous search for new antimicrobial agents and the development of clinically active drugs rely increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Properties
IUPAC Name |
ethyl 4-(2,3,4-trichlorophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O4S/c1-2-22-13(19)17-5-7-18(8-6-17)23(20,21)10-4-3-9(14)11(15)12(10)16/h3-4H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNIYBLDQUSIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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